molecular formula C14H16Cl2N2O5S B586582 Imazalil-d5 Sulfate

Imazalil-d5 Sulfate

Cat. No.: B586582
M. Wt: 400.3 g/mol
InChI Key: XVTXMTOYQVRHSK-XXANSLCBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imazalil-d5 (sulfate) involves the incorporation of deuterium atoms into the imazalil molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of a deuterated base and a deuterated solvent to ensure the incorporation of deuterium atoms at specific positions in the molecule .

Industrial Production Methods: Industrial production of imazalil-d5 (sulfate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired level of deuteration. The final product is then purified using techniques such as recrystallization or chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Imazalil-d5 (sulfate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Imazalil-d5 (sulfate) has a wide range of scientific research applications, including:

Mechanism of Action

Imazalil-d5 (sulfate) exerts its effects by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This disruption of ergosterol synthesis leads to increased membrane permeability and ultimately the death of the fungal cells. The molecular targets involved in this mechanism include enzymes such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis .

Comparison with Similar Compounds

Uniqueness: Imazalil-d5 (sulfate) is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. The presence of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification and analysis of imazalil in various samples .

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-(1,1,2,3,3-pentadeuterioprop-2-enoxy)ethyl]imidazole;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O.H2O4S/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;1-5(2,3)4/h2-6,8,10,14H,1,7,9H2;(H2,1,2,3,4)/i1D2,2D,7D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTXMTOYQVRHSK-XXANSLCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])OC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl)[2H].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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